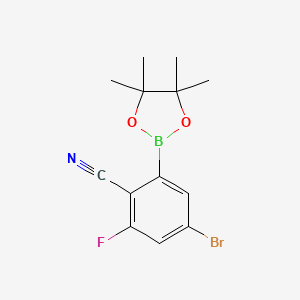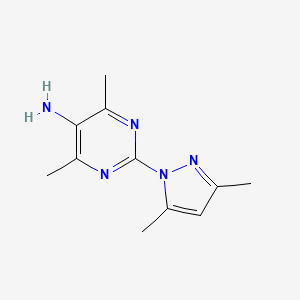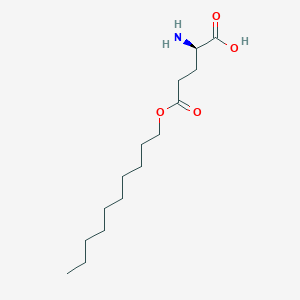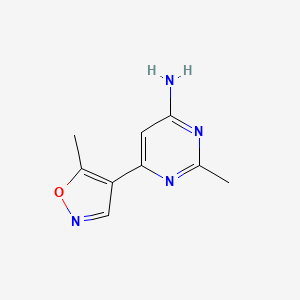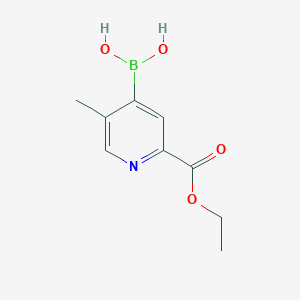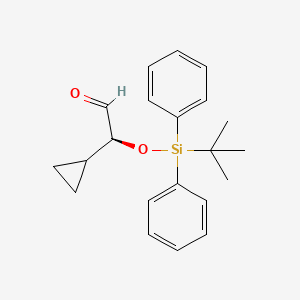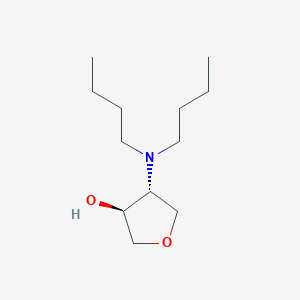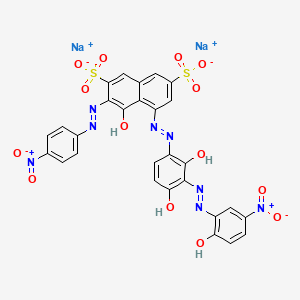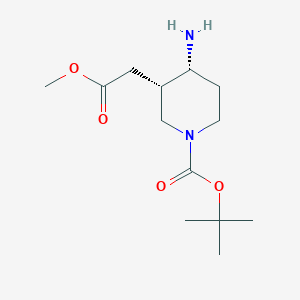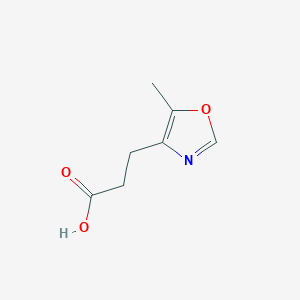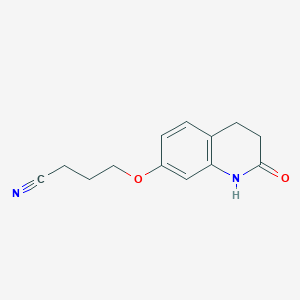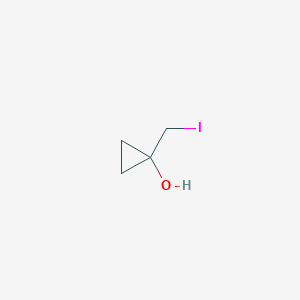
1-(Iodomethyl)cyclopropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Iodomethyl)cyclopropanol is an organic compound characterized by a cyclopropane ring substituted with an iodomethyl group and a hydroxyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which make it a valuable intermediate in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Iodomethyl)cyclopropanol can be synthesized through several methods. One common approach involves the reaction of cyclopropanol with iodomethane in the presence of a base. This reaction typically requires mild conditions and can be carried out at room temperature. Another method involves the use of carbenes, which react with alkenes to form cyclopropane derivatives .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ catalysts to improve reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Iodomethyl)cyclopropanol undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction to form cyclopropylmethanol derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of cyclopropyl derivatives with different substituents.
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropylmethanol.
Applications De Recherche Scientifique
1-(Iodomethyl)cyclopropanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Iodomethyl)cyclopropanol involves its reactivity due to the strained cyclopropane ring and the presence of reactive functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions are facilitated by the unique electronic and steric properties of the cyclopropane ring .
Comparaison Avec Des Composés Similaires
Cyclopropanol: Lacks the iodomethyl group, making it less reactive in substitution reactions.
Cyclopropylmethanol: Similar structure but without the hydroxyl group on the cyclopropane ring.
Iodomethylcyclopropane: Lacks the hydroxyl group, affecting its reactivity in oxidation and reduction reactions.
Uniqueness: 1-(Iodomethyl)cyclopropanol is unique due to the combination of the iodomethyl and hydroxyl groups on the cyclopropane ring. This dual functionality allows for a wide range of chemical transformations and applications in various fields .
Propriétés
Formule moléculaire |
C4H7IO |
|---|---|
Poids moléculaire |
198.00 g/mol |
Nom IUPAC |
1-(iodomethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C4H7IO/c5-3-4(6)1-2-4/h6H,1-3H2 |
Clé InChI |
ORFNXALNSWJFQU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CI)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylate](/img/structure/B13350054.png)
